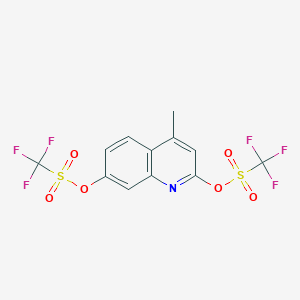

4-Methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

[4-methyl-2-(trifluoromethylsulfonyloxy)quinolin-7-yl] trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F6NO6S2/c1-6-4-10(25-27(22,23)12(16,17)18)19-9-5-7(2-3-8(6)9)24-26(20,21)11(13,14)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDKOTLALUXGBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F6NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

Trifluoromethanesulfonylation: The final step involves the introduction of trifluoromethanesulfonate groups. This can be achieved by reacting the quinoline derivative with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulfonate groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline core can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield a quinoline derivative with an amine substituent.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-Methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It may serve as a precursor for the synthesis of potential therapeutic agents, particularly in the field of anti-cancer and anti-microbial research.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-Methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate involves its interaction with molecular targets through its quinoline core and trifluoromethanesulfonate groups. These interactions can modulate various biological pathways, depending on the specific application. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

a. Triflate-Containing Furocoumarins

- Example Compounds : 3-(Z)-(Styryl)furocoumarins (e.g., compounds 9–13 in ).

- Key Differences: Core Structure: Furocoumarins vs. quinoline. Furocoumarins have fused furan and coumarin rings, while the target compound’s quinoline core offers distinct electronic properties. Triflate Position: Mono-triflate substitution in furocoumarins (e.g., compound 23) vs. dual triflates in the quinoline derivative.

- Reactivity: Furocoumarin triflates exhibit moderate to high yields (22%–73%) in Sonogashira couplings with arylalkynes .

b. Boronate-Ester Derivatives

- Example Compounds : 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine ().

- Key Differences :

- Functional Group : Boronate esters (electron-deficient boronates) vs. triflates (electron-withdrawing sulfonates).

- Applications : Boronates are typically used in Suzuki-Miyaura couplings, while triflates excel in palladium-catalyzed cross-couplings or nucleophilic substitutions.

- Stability : Boronates may require inert storage conditions due to moisture sensitivity, whereas triflates are generally stable but reactive under basic or nucleophilic conditions .

Electronic and Steric Effects

- Quinoline vs.

- Dual Triflates: The 2- and 7-positions on quinoline may create a steric environment that influences regioselectivity in subsequent reactions, a feature absent in mono-triflate analogs.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate?

Answer:

The compound can be synthesized via sequential triflation of a quinolinol precursor. A plausible route involves:

Precursor preparation : Start with 4-methyl-7-hydroxyquinolin-2-ol.

Triflation : React with trifluoromethanesulfonic anhydride (Tf₂O) in anhydrous dichloromethane, using a base like pyridine to scavenge protons .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity.

Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm regioselectivity using ¹⁹F NMR (distinct chemical shifts for triflate groups at C2 and C7) .

Basic: What analytical techniques are suitable for assessing purity and structural integrity?

Answer:

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is preferred due to the compound’s aromatic structure. Gas chromatography (GC) may suffice if volatility permits, though derivatization could be needed .

- Structural confirmation :

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust or vapors .

- Storage : Keep in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of triflate groups .

- Decomposition risks : Avoid contact with moisture or heat (>80°C), as triflates may decompose to release SO₂ or HF .

Advanced: How does the stability of triflate groups vary under different reaction conditions?

Answer:

Triflates are sensitive to nucleophilic attack and hydrolysis. Stability studies using ¹⁹F NMR or LC-MS reveal:

- Solvent effects : Stable in anhydrous THF or DMF but degrade rapidly in protic solvents (e.g., methanol) or aqueous media.

- Temperature : Prolonged heating (>50°C) in polar solvents accelerates decomposition.

- Mitigation : Use scavengers (e.g., molecular sieves) and inert atmospheres to extend shelf life .

Advanced: How can contradictions in cross-coupling reaction yields be resolved?

Answer:

Yield discrepancies often stem from competing side reactions (e.g., triflate hydrolysis or catalyst poisoning). Systematic optimization steps:

Catalyst screening : Compare Pd(PPh₃)₄, PdCl₂(dppf), and XPhos-based systems for Suzuki-Miyaura couplings.

Additives : Include silver salts (Ag₂CO₃) to stabilize palladium intermediates.

Kinetic monitoring : Use in-situ IR or GC-MS to identify byproducts (e.g., quinoline derivatives from triflate loss) .

Advanced: What computational approaches predict reactivity in triflate-mediated transformations?

Answer:

- DFT calculations : Model transition states to evaluate activation barriers for triflate displacement. Focus on electron-withdrawing effects of the CF₃ group on quinoline’s aromatic ring.

- Solvent modeling : Use COSMO-RS to simulate solvent interactions and predict solvolysis rates.

- Software : Gaussian 16 or ORCA with B3LYP/6-31G(d) basis set .

Advanced: How to address discrepancies in thermal stability data reported in literature?

Answer:

Contradictions often arise from differing analytical methods:

- TGA vs. DSC : Thermogravimetric analysis (TGA) may show decomposition onset at 120°C, while differential scanning calorimetry (DSC) detects exothermic events at lower temperatures due to catalytic impurities.

- Recommendation : Replicate studies under uniform conditions (heating rate 10°C/min, N₂ atmosphere) and characterize residues via XRD or FTIR to identify decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.